molecular formula C11H12N2O4S B8298505 2-(tert-Butylsulfonyl)-5-nitrobenzonitrile

2-(tert-Butylsulfonyl)-5-nitrobenzonitrile

Cat. No. B8298505
M. Wt: 268.29 g/mol
InChI Key: GAAWRYZUEZKKBD-UHFFFAOYSA-N
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Patent
US07592331B2

Procedure details

Using a procedure analogous to that used to prepare 6B, 10A (609 mg, 2.27 mmol) was hydrogenated to give 10B (520 mg, 96%) as a white solid. 1H NMR (400 MHz, CD3OD) δ 1.35 (s, 9 H), 6.91 (dd, J=8.79, 2.20 Hz, 1 H), 7.07 (d, J=2.20 Hz, 1 H), 7.66 (d, J=8.79 Hz, 1 H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
609 mg
Type
reactant
Reaction Step One
Name
Yield
96%

Identifiers

REACTION_CXSMILES
NC1C=CC(S(CC)(=O)=O)=C(C=1)C#N.[C:15]([S:19]([C:22]1[CH:29]=[CH:28][C:27]([N+:30]([O-])=O)=[CH:26][C:23]=1[C:24]#[N:25])(=[O:21])=[O:20])([CH3:18])([CH3:17])[CH3:16]>>[NH2:30][C:27]1[CH:28]=[CH:29][C:22]([S:19]([C:15]([CH3:18])([CH3:17])[CH3:16])(=[O:21])=[O:20])=[C:23]([CH:26]=1)[C:24]#[N:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC(=C(C#N)C1)S(=O)(=O)CC
Name
Quantity
609 mg
Type
reactant
Smiles
C(C)(C)(C)S(=O)(=O)C1=C(C#N)C=C(C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C#N)C1)S(=O)(=O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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